Sodium (R)-beta-hydroxyisobutyrate

説明

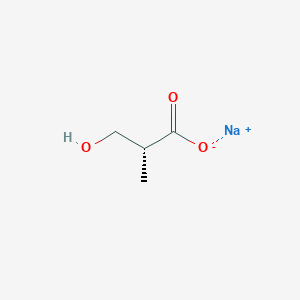

Sodium ®-beta-hydroxyisobutyrate is a chemical compound that belongs to the class of beta-hydroxy acids It is the sodium salt of ®-beta-hydroxyisobutyric acid

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-beta-hydroxyisobutyrate typically involves the neutralization of ®-beta-hydroxyisobutyric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent. The reaction can be represented as follows:

(R)-beta-hydroxyisobutyric acid+sodium hydroxide→Sodium (R)-beta-hydroxyisobutyrate+water

Industrial Production Methods: On an industrial scale, the production of Sodium ®-beta-hydroxyisobutyrate involves the same neutralization reaction but is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then crystallized and dried for commercial use.

化学反応の分析

Types of Reactions: Sodium ®-beta-hydroxyisobutyrate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Metabolic Health

R-BHB plays a significant role in metabolic regulation, particularly in promoting ketosis and influencing insulin sensitivity.

Ketosis Induction

R-BHB is known to elevate ketone body levels, which can be beneficial for individuals following ketogenic diets. It serves as an alternative energy source during periods of low glucose availability, effectively supporting metabolic flexibility .

Insulin Regulation

Recent studies have shown that R-BHB can enhance insulin secretion while suppressing glucagon release in pancreatic islets under physiological glucose concentrations. This dual effect may improve glucose homeostasis and offer therapeutic potential for managing diabetes .

Neurological Applications

R-BHB has been investigated for its neuroprotective properties and potential benefits in various neurological conditions.

Neurodegenerative Diseases

Research indicates that R-BHB may provide neuroprotective effects in conditions such as Alzheimer's disease and traumatic brain injury. It has been shown to improve cognitive function and reduce neuroinflammation, making it a candidate for therapeutic use in neurodegenerative diseases .

Epilepsy Management

In pediatric cases, R-BHB supplementation has been linked to improved seizure control in children with epilepsy. A study reported that long-term administration of R-BHB led to a reduction in seizure frequency and improved overall quality of life for patients .

Athletic Performance

Athletes are increasingly utilizing R-BHB as a supplement to enhance performance and recovery.

Energy Source During Exercise

R-BHB serves as an efficient fuel source during prolonged exercise, helping to maintain energy levels and delay fatigue. Studies have demonstrated that R-BHB supplementation can improve endurance performance by providing an additional energy substrate .

Muscle Preservation

Research suggests that R-BHB can decrease muscle protein breakdown during intense physical activity, which may aid in muscle preservation and recovery post-exercise . This property is particularly beneficial for athletes looking to optimize their training outcomes.

Case Studies

The following case studies illustrate the practical applications of R-BHB across different populations:

作用機序

The mechanism of action of Sodium ®-beta-hydroxyisobutyrate involves its role as a metabolic intermediate. It participates in various biochemical pathways, including the citric acid cycle, where it is converted to other metabolites. Its effects are mediated through interactions with specific enzymes and receptors involved in these pathways.

類似化合物との比較

Sodium (S)-beta-hydroxyisobutyrate: The enantiomer of Sodium ®-beta-hydroxyisobutyrate with similar chemical properties but different biological activity.

Sodium lactate: Another beta-hydroxy acid salt with similar applications in medicine and industry.

Sodium beta-hydroxybutyrate: A related compound with applications in metabolic research and as a dietary supplement.

Uniqueness: Sodium ®-beta-hydroxyisobutyrate is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomer and other similar compounds. Its role in specific metabolic pathways and potential therapeutic applications make it a compound of significant interest in various fields.

生物活性

Sodium (R)-beta-hydroxyisobutyrate (NaR-βOHB) is a compound that has garnered attention for its potential biological activities, particularly in metabolic regulation, inflammation modulation, and cellular protection. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a sodium salt of the R-enantiomer of beta-hydroxyisobutyric acid. It plays a role in the metabolism of branched-chain amino acids and is involved in various biochemical pathways, notably the valine catabolic pathway. Its unique stereochemistry imparts distinct biological activities compared to its racemic counterpart, beta-hydroxybutyrate (BHB) .

NaR-βOHB interacts primarily with the enzyme 3-hydroxyisobutyrate dehydrogenase, serving as a substrate that influences various metabolic pathways. This interaction suggests a potential for modulating energy metabolism and influencing insulin signaling pathways .

1. Metabolic Regulation

Research indicates that NaR-βOHB can enhance insulin secretion and modulate glucagon levels in pancreatic islets. A study demonstrated that acute treatment with NaR-βOHB increased insulin secretion at low glucose concentrations while decreasing glucagon secretion in both human and mouse islets .

| Study | Findings |

|---|---|

| Acute NaR-βOHB treatment increased insulin secretion at 3 mM glucose. | |

| Exogenous BHB improved metabolic outcomes in various disorders, suggesting potential therapeutic applications. |

2. Anti-inflammatory Effects

NaR-βOHB exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers. In endothelial cells, it has been reported to exert slight pro-inflammatory effects under certain conditions, contrasting with the more pronounced anti-inflammatory effects observed with butyrate .

3. Cellular Protection

NaR-βOHB has been linked to cellular protection mechanisms against oxidative stress. It promotes the upregulation of genes associated with antioxidant defenses, such as FOXO3a and SOD2, which are crucial for mitigating oxidative damage .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neurological Disorders : In children with acyl-CoA dehydrogenase deficiency, treatment with sodium D,L-β-hydroxybutyrate led to significant improvements in neurological function after several months of therapy .

- Metabolic Disorders : A study involving rats showed that administration of 1,3-butanediol increased plasma β-hydroxybutyrate levels and improved metabolic parameters such as reduced body weight gain and adipocyte size .

特性

IUPAC Name |

sodium;(2R)-3-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJZIQZDAZLXEK-AENDTGMFSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746675 | |

| Record name | Sodium (2R)-3-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228078-57-6 | |

| Record name | Sodium (2R)-3-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。